molecular formula C21H26N6O5 B2842706 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 872628-34-7

2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2842706
CAS RN: 872628-34-7
M. Wt: 442.476
InChI Key: XRLXNMXUZDHXDL-UHFFFAOYSA-N
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Description

2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C21H26N6O5 and its molecular weight is 442.476. The purity is usually 95%.
BenchChem offers high-quality 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Development

Research on pyrimidine derivatives, such as the work by Chikaoka et al. (2003), focuses on the chemical synthesis of complex molecules for potential drug development. Their study explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to the synthesis of erythrinanes, highlighting the compound's synthetic utility in creating bioactive molecules Chikaoka, S., Toyao, A., Ogasawara, M., Tamura, O., & Ishibashi, H. (2003). The Journal of Organic Chemistry.

Antimicrobial Activity

Hossan et al. (2012) investigated a series of pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents. These compounds displayed significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Molecules.

Anti-inflammatory and Analgesic Properties

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings indicate the therapeutic potential of pyrimidine derivatives in pain and inflammation management Abu-Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.

Radioligand Development for PET Imaging

Dollé et al. (2008) explored the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This work underscores the utility of pyrimidine derivatives in developing diagnostic tools for neuroinflammation and related disorders Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals.

Molecular Imprinting for Sensor Development

Fahim and Abu-El Magd (2021) reported the enhancement of molecular imprinted polymers as organic fillers on bagasse cellulose fibers, showcasing the potential for creating sensors and materials with specific binding sites for targeted molecules, illustrating another application avenue for pyrimidine and acetamide derivatives in materials science Fahim, A. M., & Abu-El Magd, E. E. (2021). Journal of Molecular Structure.

properties

IUPAC Name

2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-24-18-17(19(29)27(21(24)30)12-16(22)28)26-9-4-8-25(20(26)23-18)10-7-13-5-6-14(31-2)15(11-13)32-3/h5-6,11H,4,7-10,12H2,1-3H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLXNMXUZDHXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-(3,4-dimethoxyphenethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

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